(3S)-3,4-dihydroxyoxolan-2-one is an organic compound classified as a lactone and a member of the oxolane family. This compound features a five-membered ring structure that includes two hydroxyl groups, contributing to its chemical reactivity and potential biological activity. The compound is recognized for its role as a metabolite and is significant in various biochemical processes.
The structural and functional characteristics of (3S)-3,4-dihydroxyoxolan-2-one can be traced through various scientific databases. It is cataloged under several identifiers, including the CAS Registry Number 58-68-4 and the PubChem CID 439153, which provide access to its chemical properties and related research data .
This compound is classified as a metabolite, indicating its presence in metabolic pathways within organisms. It is also categorized under lactones due to the cyclic ester structure formed from the condensation of hydroxyl and carboxylic acid groups.
The synthesis of (3S)-3,4-dihydroxyoxolan-2-one can be achieved through multiple methods:
The oxidation process typically requires controlled reaction conditions, including temperature and pH, to ensure selectivity and prevent over-oxidation. The choice of oxidizing agent can significantly influence the reaction pathway and product distribution.
The molecular formula of (3S)-3,4-dihydroxyoxolan-2-one is , with a molecular weight of approximately 118.09 g/mol. The compound features a unique five-membered ring with two hydroxyl groups positioned at the 3 and 4 carbons, respectively.
Property | Value |
---|---|
Molecular Formula | C4H6O4 |
Molecular Weight | 118.09 g/mol |
IUPAC Name | (3S)-3,4-dihydroxyoxolan-2-one |
InChI | InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2?,3-/m0/s1 |
InChI Key | SGMJBNSHAZVGMC-NFJMKROFSA-N |
Canonical SMILES | C1C(C(C(=O)O1)O)O |
The compound's structure allows for various chemical interactions due to the presence of hydroxyl groups, making it reactive in biological systems .
(3S)-3,4-dihydroxyoxolan-2-one participates in several chemical reactions:
The reaction conditions for oxidation typically involve maintaining specific temperatures and concentrations to optimize yield while minimizing side reactions.
The mechanism of action for (3S)-3,4-dihydroxyoxolan-2-one primarily revolves around its role as a substrate in enzymatic reactions within metabolic pathways. The hydroxyl groups facilitate hydrogen bonding and nucleophilic attacks during biochemical transformations.
In metabolic contexts, this compound may act as an intermediate in carbohydrate metabolism or as a precursor for other biologically active molecules. Its reactivity profile suggests potential roles in signaling pathways or as a building block for more complex biomolecules .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
These properties indicate that (3S)-3,4-dihydroxyoxolan-2-one is likely to interact readily with other biological molecules .
(3S)-3,4-dihydroxyoxolan-2-one has several scientific applications:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8